VTP50469 mesylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
VTP-50469 is a novel, potent, selective, orally-available MeninMLL1 inhibitor, being effectively against MLL-rearranged and NPM1c+ leukemia, selectively killing cell lines with MLLrearrangements and NPM1c+ mutations.
科学研究应用
1. Therapeutic Strategy for MLL-rearranged Leukemia
VTP50469 mesylate has been identified as a potent, highly selective, and orally bioavailable small-molecule inhibitor used in the context of leukemia. Specifically, it shows effectiveness against MLL-rearranged (MLL-r) leukemia. VTP50469 targets the interaction between Menin (MEN1) and MLL (MLL1, KMT2A), disrupting their protein complexes and inhibiting MLL chromatin occupancy at select genes. This interaction leads to changes in gene expression, triggering differentiation and apoptosis in leukemia cells. Notably, patient-derived xenograft models derived from acute myeloid leukemia and acute lymphoblastic leukemia patients with MLL rearrangements demonstrated significant reductions in leukemia burden upon treatment with VTP50469. Remarkably, some mice remained disease-free for over a year post-treatment, highlighting the drug's potential for clinical translation (Krivtsov et al., 2019).
属性
CAS 编号 |
2169919-27-9 |
---|---|
产品名称 |
VTP50469 mesylate |
分子式 |
C33H51FN6O7S2 |
分子量 |
726.9244 |
IUPAC 名称 |
5-Fluoro-N,N-diisopropyl-2-((4-(7-(((1r,4r)-4-(methylsulfonamido)cyclohexyl)methyl)-2,7-diazaspiro[3.5]nonan-2-yl)pyrimidin-5-yl)oxy)benzamide mesylate |
InChI |
InChI=1S/C32H47FN6O4S.CH4O3S/c1-22(2)39(23(3)4)31(40)27-16-25(33)8-11-28(27)43-29-17-34-21-35-30(29)38-19-32(20-38)12-14-37(15-13-32)18-24-6-9-26(10-7-24)36-44(5,41)42;1-5(2,3)4/h8,11,16-17,21-24,26,36H,6-7,9-10,12-15,18-20H2,1-5H3;1H3,(H,2,3,4)/t24-,26-; |
InChI 键 |
AAGLGJRTYJKLCY-LAORJRNVSA-N |
SMILES |
O=S(N[C@H]1CC[C@H](CN(CC2)CCC32CN(C4=NC=NC=C4OC5=CC=C(C=C5C(N(C(C)C)C(C)C)=O)F)C3)CC1)(C)=O.OS(=O)(C)=O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
VTP50469; VTP-50469; VTP 50469; VTP50469 mesylate; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。